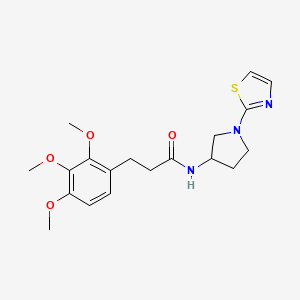
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide, also known as AMTDTS, is a sulfonamide derivative that has been used in a variety of scientific research applications. AMTDTS is a highly versatile compound that has been used in a range of fields, including biochemistry, pharmacology, and chemistry. It is also used in the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and chemistry. It has been used in the development of new drugs, therapies, and diagnostic tests. It has also been used in the study of enzyme inhibitors, enzyme kinetics, and protein-ligand interactions. Additionally, 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide has been used in the synthesis of various compounds, such as peptides and small molecules.
Wirkmechanismus
The mechanism of action of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide is not fully understood. However, it is believed that the compound binds to active sites on enzymes, causing them to become inhibited. This inhibition can lead to a decrease in the activity of the enzyme, which can have various effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide are not fully understood. However, the compound has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. This inhibition can lead to a decrease in the activity of these enzymes, which can have various effects on biochemical and physiological processes. For example, the inhibition of proteases can lead to a decrease in protein degradation, while the inhibition of kinases can lead to a decrease in the activity of signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide in lab experiments has a number of advantages. It is a relatively safe compound that is readily available and easy to work with. Additionally, it is a highly versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to using 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide in lab experiments. The compound is not very stable and can degrade over time. Additionally, the compound can be toxic if used in high concentrations.
Zukünftige Richtungen
The use of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide in scientific research is still in its early stages. There are a number of potential future directions for this compound, including the development of new drugs and therapies, the study of enzyme inhibitors, and the synthesis of peptides and small molecules. Additionally, further research into the biochemical and physiological effects of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide could provide valuable insight into the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide is a relatively simple process that involves the reaction of thiophene-2-sulfonyl chloride with dimethylamine. This reaction produces a compound with a sulfonamide group, which is then reacted with 5-aminomethylthiophene-2-sulfonamide. The final product is the desired 5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide.
Eigenschaften
IUPAC Name |
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-9(2)13(10,11)7-4-3-6(5-8)12-7/h3-4H,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDSFRORPTCEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(S1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N,N-dimethylthiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2639537.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)



![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)
![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)
![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)
amine](/img/structure/B2639554.png)
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2639556.png)
